

Hpk1-IN-17: A Comparative Analysis of Potency Against Published HPK1 Inhibitors

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Compound of Interest

Compound Name: *Hpk1-IN-17*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of **Hpk1-IN-17** against other published hematopoietic progenitor kinase 1 (HPK1) inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathway to offer a comprehensive resource for evaluating these therapeutic agents.

Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immunoncology to enhance anti-tumor immunity. **Hpk1-IN-17** is described as a potent and selective inhibitor of HPK1. This guide places **Hpk1-IN-17** in the context of other publicly disclosed HPK1 inhibitors by comparing their reported potencies.

Comparative Potency of HPK1 Inhibitors

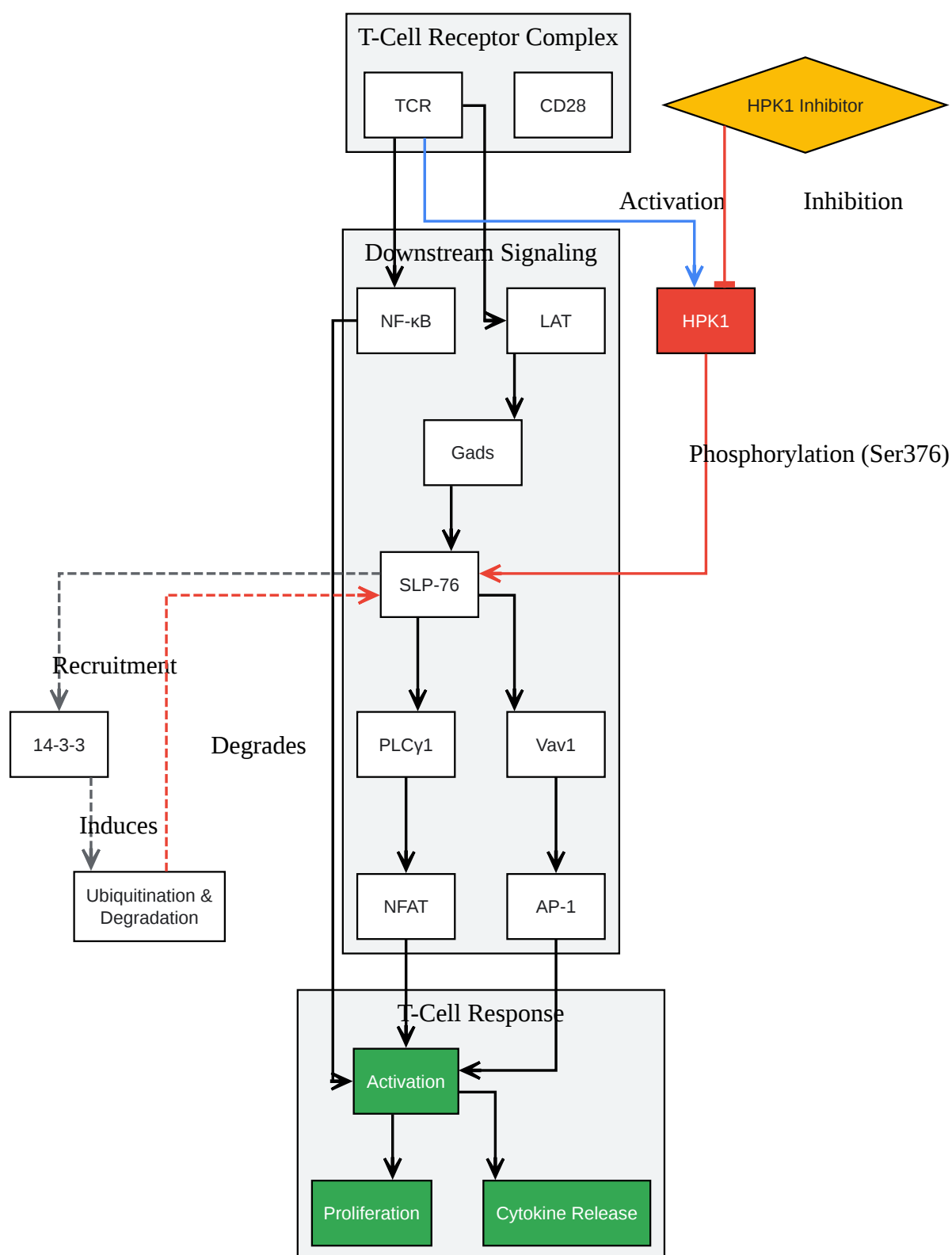
The potency of various HPK1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC₅₀ data for **Hpk1-IN-17** and a selection of other published HPK1 inhibitors. It is important to note that direct comparison of IC₅₀ values should be approached with caution, as variations in assay conditions can influence the results.

Inhibitor	IC50 (nM)	Assay Type	Reference
Hpk1-IN-17 (Compound 73)	Not Publicly Disclosed	Biochemical Assay	Patent WO2019238067A1
BGB-15025	1.04	Biochemical Assay	[1] [2] [3]
GNE-1858	1.9	Biochemical Assay	[4] [5] [6] [7]
CFI-402411	4.0 ± 1.3	Not Specified	[8] [9]
Compound K (BMS)	2.6	Not Specified	[6]
XHS	2.6	Kinase Assay	[6]
Compound C17	0.05	Not Specified	[6]
Diaminopyrimidine carboxamide 22	0.061	Not Specified	[6]
M074-2865	2,930 ± 90	Kinase Inhibition Assay	[6]

While a specific IC50 value for **Hpk1-IN-17** is not publicly available, it is designated as a "potent and selective inhibitor" in its patent documentation. The table above showcases several other inhibitors with exceptionally low nanomolar IC50 values, setting a high benchmark for potency in HPK1 inhibition.

HPK1 Signaling Pathway

HPK1 functions as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the downstream signaling required for T-cell activation, proliferation, and cytokine release. Inhibition of HPK1 blocks this negative feedback loop, leading to enhanced and sustained T-cell responses.



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Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols for HPK1 Inhibition Assays

The determination of IC₅₀ values for HPK1 inhibitors involves various biochemical and cellular assays. Below are generalized methodologies for commonly employed assays.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

- **Reaction Setup:** A reaction mixture is prepared containing the HPK1 enzyme, the substrate (e.g., a generic peptide or protein), ATP, and the test inhibitor at various concentrations.
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
- **ADP Detection:** After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.
- **Luminescence Measurement:** The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration. The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

- **Assay Principle:** The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the HPK1 kinase domain by a test inhibitor. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.
- **Reaction Components:** The reaction includes the Eu-labeled HPK1, the Alexa Fluor®-labeled tracer, and the test inhibitor.

- **Competition Binding:** The test inhibitor competes with the tracer for binding to the ATP pocket of the kinase.
- **FRET Measurement:** The TR-FRET signal is measured. A decrease in the FRET signal corresponds to the displacement of the tracer by the inhibitor. The IC₅₀ value is calculated from the concentration-dependent decrease in the FRET signal.

pSLP-76 Cellular Assay (ELISA-based)

This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in a cellular context.

- **Cell Stimulation:** A suitable T-cell line (e.g., Jurkat) or primary T-cells are pre-incubated with various concentrations of the HPK1 inhibitor. The cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
- **Cell Lysis:** After a defined stimulation period, the cells are lysed to release the intracellular proteins.
- **ELISA:** A sandwich ELISA is performed on the cell lysates. A capture antibody specific for total SLP-76 is coated on the plate. The lysate is added, followed by a detection antibody specific for the phosphorylated form of SLP-76 (pSLP-76 at Ser376).
- **Signal Detection:** The amount of bound detection antibody is quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. The IC₅₀ is determined by the concentration-dependent reduction in the pSLP-76 signal.

Conclusion

Hpk1-IN-17 is positioned within a competitive landscape of highly potent HPK1 inhibitors. While its specific IC₅₀ value is not publicly detailed, its description as a "potent and selective" inhibitor suggests significant activity. The field has produced several compounds with sub-nanomolar to low nanomolar potency, such as BGB-15025 and GNE-1858, which serve as important benchmarks. The continued development and characterization of these inhibitors, using robust and standardized assays, will be crucial in advancing novel immuno-oncology

therapies targeting the HPK1 pathway. Researchers are encouraged to consider the specific assay methodologies when comparing the potencies of different inhibitors.

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